

chromatographic separation of repaglinide and its hydroxylated metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

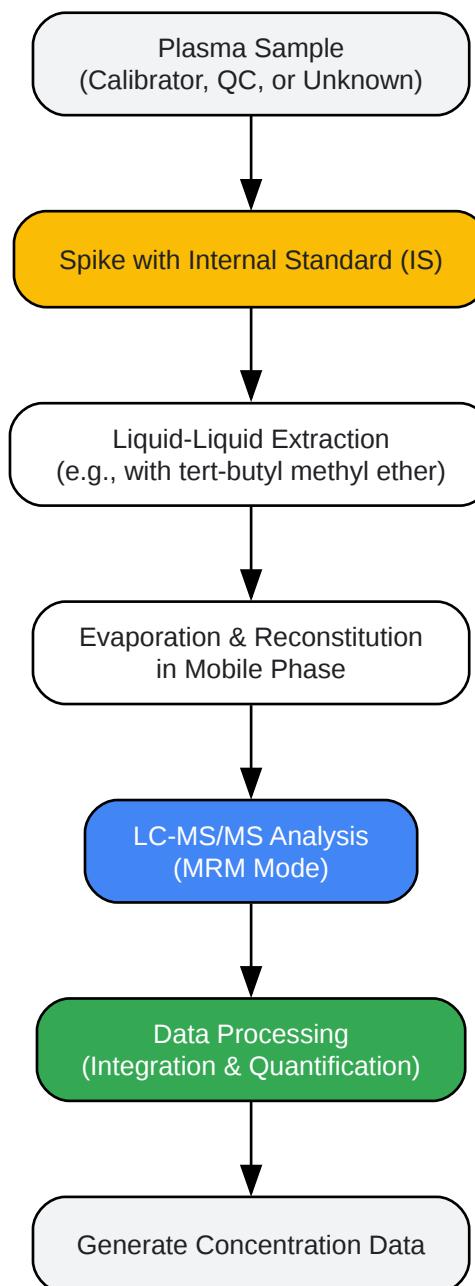
[Get Quote](#)

Application Note:

High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Repaglinide and its Hydroxylated Metabolites in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction



Repaglinide is a potent, short-acting oral antidiabetic agent belonging to the meglitinide class, used for managing type 2 diabetes mellitus.^{[1][2]} Its therapeutic action involves stimulating insulin secretion from pancreatic β -cells. This is achieved by closing ATP-dependent potassium channels in the β -cell membrane, which leads to depolarization and an influx of calcium, ultimately triggering insulin exocytosis.^{[2][3][4][5]} The insulin release is glucose-dependent, which reduces the risk of hypoglycemia compared to some other secretagogues.^[1]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.^{[2][3]} This biotransformation results in several metabolites, including the major hydroxylated forms M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring).^{[3][5]} Recent studies have definitively identified the M4 metabolite as 4'-hydroxyrepaglinide.^[6] These metabolites are pharmacologically inactive and are primarily excreted in the feces.^{[2][3][5]}

A robust and sensitive analytical method is crucial for the simultaneous quantification of repaglinide and its metabolites in biological matrices. Such a method is essential for pharmacokinetic assessments, drug-drug interaction studies, and understanding the drug's metabolic profile. This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the efficient and accurate separation and quantification of repaglinide and its primary hydroxylated metabolite (M4) in human plasma.

Mechanism of Action Signaling Pathway

Repaglinide stimulates insulin release by targeting the ATP-sensitive potassium (K-ATP) channels on pancreatic β -cells. The binding of repaglinide closes these channels, initiating a cascade of events that culminates in the secretion of insulin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgrx.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chromatographic separation of repaglinide and its hydroxylated metabolites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585460#chromatographic-separation-of-repaglinide-and-its-hydroxylated-metabolites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com